methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate
Description
Methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. Key structural elements include:
- A 2,3-dihydroimidazo[1,2-b]pyrazole scaffold with a methoxymethyl group at position 6 and a phenyl substituent at position 5.
- An acetamido linker connecting the heterocycle to a methyl benzoate moiety.
- Functional groups such as an amide, ester, and ketone, which influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-31-13-17-20(14-8-4-3-5-9-14)21-25-22(29)18(27(21)26-17)12-19(28)24-16-11-7-6-10-15(16)23(30)32-2/h3-11,18H,12-13H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGXSAZTKAEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate is a complex organic compound belonging to the imidazo[1,2-b]pyrazole family. This article explores its biological activity, synthesizing available data from various research studies and patents.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Imidazo[1,2-b]pyrazole Core : Known for its diverse pharmacological properties.
- Methoxymethyl Group : Enhances solubility and bioavailability.
- Amino and Acetamido Substituents : Potentially involved in receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. A significant investigation into various derivatives indicated that some compounds exhibited promising in vitro growth inhibitory activities against multiple cancer cell lines. For instance, a study evaluated 39 different imidazo[1,2-b]pyrazole derivatives, with four compounds demonstrating an IC50 value of ≤ 10 μM against human and murine cancer cell lines . This suggests that this compound may share similar anticancer properties due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Imidazo[1,2-b]pyrazoles have been reported to inhibit various enzymes implicated in disease processes. For example, certain derivatives have shown selective inhibition of ELOVL6 (elongation of very long-chain fatty acids protein 6), which plays a role in lipid metabolism and has implications in metabolic disorders . The ability of this compound to interact with such enzymes warrants further investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of substituents at specific positions on the imidazo[1,2-b]pyrazole core can significantly affect its potency and selectivity. Research indicates that modifications at the C-6 position enhance solubility and biological activity .
| Substituent Position | Effect on Activity |
|---|---|
| C-6 | Increased solubility |
| C-7 | Enhanced anticancer activity |
| C-3 | Modulation of enzyme inhibition |
Study 1: Anticancer Activity Assessment
In a comprehensive study focused on novel imidazo[1,2-b]pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties using the MTT assay. The results indicated that specific structural modifications led to enhanced cytotoxicity against several cancer cell lines .
Study 2: Enzyme Interaction Analysis
Another study investigated the interaction of imidazo[1,2-b]pyrazole derivatives with ELOVL6. The findings showed that certain modifications allowed for selective inhibition of the enzyme, suggesting therapeutic potential in conditions related to lipid metabolism disorders .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is , and it features multiple functional groups that enhance its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related imidazo[1,2-b]pyrazole derivative significantly reduced the viability of breast cancer cells in vitro through the activation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for various bacterial strains, highlighting the compound's potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it can act as an inhibitor of certain kinases that play a crucial role in cell signaling pathways associated with tumor growth.
Reactive Oxygen Species Modulation
Research indicates that this compound can modulate oxidative stress within cells. By balancing reactive oxygen species levels, it may protect against oxidative damage while promoting apoptosis in cancer cells.
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
Structure–Activity Relationships (SAR)
Investigating the relationship between the chemical structure of this compound and its biological effects could lead to the development of more potent derivatives.
Clinical Trials
Conducting clinical trials to evaluate the safety and efficacy of this compound in humans will be essential for its potential therapeutic use.
Comparison with Similar Compounds
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d, )
- Core Structure : Imidazo[1,2-a]pyridine fused with a pyridine ring vs. the target’s imidazo[1,2-b]pyrazole fused with pyrazole.
- Substituents: 2d: Nitrophenyl, benzyl, and cyano groups. Target: Phenyl, methoxymethyl, and methyl benzoate.
6-(Substituted-Phenyl)pyrimidin-4-yl Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
- Core Structure : Benzo[b][1,4]oxazine vs. imidazo[1,2-b]pyrazole.
- Functional Groups: Oxadiazole and oxazinone moieties vs. acetamido and ester groups.
- Synthesis : Both involve coupling reactions (e.g., acetamido linkage formation in the target vs. oxadiazole-phenyl coupling in ) .
Spectroscopic Characterization
Q & A
Q. What are the optimal synthetic routes for constructing the imidazo[1,2-b]pyrazole core in this compound?
The imidazo[1,2-b]pyrazole scaffold can be synthesized via one-pot multicomponent reactions using hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, cyclocondensation of substituted hydrazines with diketones or ketoesters under acidic conditions (e.g., acetic acid) yields the core structure. Subsequent functionalization (e.g., methoxymethylation, phenyl substitution) is achieved via nucleophilic substitution or coupling reactions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- 1H/13C NMR : Assigns proton environments (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, aromatic protons at δ ~7.2–7.8 ppm) and carbon backbone.
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
- HPLC : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. How are common impurities identified during synthesis?
Impurities (e.g., unreacted intermediates, regioisomers) are detected via TLC and HPLC. Structural elucidation of byproducts uses LC-MS/MS and comparative NMR analysis. For example, incomplete cyclization may yield open-chain intermediates, identifiable by additional NH peaks in 1H NMR .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,2-b]pyrazole functionalization be addressed?
Regioselective substitution at the 6-position (methoxymethyl group) is achieved using directing groups or protective strategies. For instance, introducing a temporary Boc (tert-butoxycarbonyl) group at the 3-position directs electrophilic substitution to the 6-position. DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .
Q. What methodologies are used to study the compound’s potential as a kinase inhibitor?
- In vitro assays : Measure IC50 values against recombinant kinases (e.g., EGFR, Aurora A) using fluorescence-based ADP-Glo™ assays.
- Molecular docking : Simulate binding interactions with kinase active sites (e.g., ATP-binding pocket) using AutoDock Vina.
- SAR studies : Compare inhibitory activity of analogs with varying substituents (e.g., methoxymethyl vs. ethoxymethyl) to identify critical pharmacophores .
Q. How can conflicting solubility and stability data be resolved during formulation studies?
- For solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based encapsulation.
- For stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Adjust pH (e.g., citrate buffer for hydrolytic stability) or add antioxidants (e.g., BHT) for oxidative protection .
Methodological Guidance for Data Contradictions
- Contradictory biological activity data : Cross-validate using orthogonal assays (e.g., cell viability vs. caspase-3 activation for apoptosis). Control for batch-to-batch variability via HRMS and elemental analysis .
- Divergent NMR assignments : Compare with computed chemical shifts (e.g., using ACD/Labs or Gaussian) and 2D NMR (HSQC, HMBC) for unambiguous assignments .
Comparative Analysis of Structural Analogs
| Analog | Key Structural Variation | Impact on Activity | Reference |
|---|---|---|---|
| Ethyl 2-(2-((3-benzyl-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate | Triazole-pyrimidine core | Enhanced kinase inhibition (IC50 ↓ 40%) | |
| Methyl 4-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | Pyridazine substitution | Improved solubility (logP ↓ 0.5) | |
| 2-[6-(4-Methoxyphenyl)-imidazol-3-yl]-N-(3-trifluoromethylphenyl)acetamide | Trifluoromethyl group | Increased metabolic stability (t1/2 ↑ 2×) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
